4-(4-Chlorophenyl)isoquinoline
Overview
Description
4-(4-Chlorophenyl)isoquinoline is a heterocyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are known for their diverse biological activities and are commonly found in various natural products and synthetic compounds
Mechanism of Action
Target of Action
It is known that quinoline and quinolone derivatives, which include 4-(4-chlorophenyl)isoquinoline, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . These compounds are known to interact with various cellular targets, leading to their diverse biological effects.
Mode of Action
Quinoline derivatives have been found to trigger hiv-1 in multimerisation via binding to an allosteric site . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the target’s function or structure.
Biochemical Pathways
Quinoline derivatives have been associated with various biochemical pathways due to their broad spectrum of bioactivities
Pharmacokinetics
It is known that isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics are described in detail . This suggests that this compound might have similar pharmacokinetic properties, which could impact its bioavailability.
Result of Action
Quinoline–chalcone hybrids have shown anticancer activities through the inhibition of tubulin polymerization, different kinases, topoisomerases, or by affecting dna cleavage activity . This suggests that this compound might have similar effects on a molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the broad application of SM coupling, a process related to the synthesis of such compounds, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the action of this compound might also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)isoquinoline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. This method is known for its mild reaction conditions and high functional group tolerance .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of environmentally benign protocols. These include microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts such as NaHSO4·SiO2 . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chlorophenyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoquinoline ring, particularly at positions 1 and 3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine and nitrobenzene are used for bromination reactions.
Major Products: The major products formed from these reactions include isoquinoline N-oxides, dihydroisoquinolines, and various substituted isoquinolines.
Scientific Research Applications
4-(4-Chlorophenyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: Similar in structure but lacks the chlorophenyl group.
Isoquinoline: The parent compound without the chlorophenyl substitution.
4-Bromoisoquinoline: Similar structure with a bromine atom instead of a chlorine atom at the 4-position.
Uniqueness: The presence of the chlorophenyl group in 4-(4-Chlorophenyl)isoquinoline enhances its chemical reactivity and potential biological activities compared to its analogs. This substitution can lead to improved pharmacokinetic properties and increased potency in various applications .
Properties
IUPAC Name |
4-(4-chlorophenyl)isoquinoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-13-7-5-11(6-8-13)15-10-17-9-12-3-1-2-4-14(12)15/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXVXECNROJRCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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